Retronecanol

描述

Contextualization within Pyrrolizidine (B1209537) Alkaloid Chemistry

Retronecanol is a fundamental building block belonging to the pyrrolizidine alkaloid (PA) class of natural products. ontosight.aiwikipedia.org PAs are a diverse group of compounds synthesized by numerous plant species, often as a defense mechanism. wikipedia.org The core structure of these alkaloids is a necine base, which is a pyrrolizidine ring system. wikipedia.org

This compound itself is a saturated necine base, meaning its pyrrolizidine core lacks the double bond typically found in many other prominent PAs like retronecine (B1221780). researchgate.netnih.gov This seemingly subtle structural difference has profound implications for the chemical reactivity and biological properties of the resulting alkaloids. The absence of the double bond in this compound generally leads to a decrease in the biological activity often associated with unsaturated PAs.

The necine base, such as this compound, is frequently esterified with one or more necic acids to form the complete pyrrolizidine alkaloid. wikipedia.org These esterifying acids are often complex and contribute significantly to the diversity and properties of the final PA molecule.

Significance in Natural Product Synthetic Strategy

The synthesis of complex natural products is a cornerstone of organic chemistry, and this compound has emerged as a valuable target and intermediate in this field. chemconnections.org Its defined stereochemistry and bicyclic structure present a compelling challenge for synthetic chemists, driving the innovation of new and efficient synthetic routes. unigoa.ac.inclockss.org

The total synthesis of this compound and its stereoisomers, such as isothis compound, has been a focus of numerous research groups. clockss.orgbiocrick.comacademictree.orgcapes.gov.br These synthetic efforts are not merely academic exercises; they provide access to quantities of these compounds for further study and serve as a platform for developing and testing new synthetic reactions and strategies. wiley-vch.de Moreover, a successful synthesis of this compound can be a crucial step in the total synthesis of more complex, naturally occurring pyrrolizidine alkaloids. By first constructing the this compound core, chemists can then explore methods for attaching the relevant necic acids, mimicking nature's own biosynthetic pathway. rsc.org

The development of stereocontrolled and enantioselective syntheses of this compound is particularly important. unigoa.ac.inmdpi.com Many natural products exist as a single enantiomer, and their biological activity is often highly dependent on their specific three-dimensional structure. Therefore, the ability to selectively synthesize one enantiomer of this compound over the other is a critical aspect of modern natural product synthesis.

Overview of this compound Research Trajectories

Research concerning this compound has progressed along several key trajectories. A significant portion of the research has been dedicated to the total synthesis of the molecule. Early synthetic approaches have been refined over the years, with a continuous drive towards more efficient, scalable, and stereoselective methods. unigoa.ac.inclockss.orgorganicchemistrydata.org

Another major research avenue involves the use of this compound as a starting material or key intermediate for the synthesis of other pyrrolizidine alkaloids and their analogues. rsc.orgchemsrc.comchemsrc.com This allows for the systematic study of structure-activity relationships, where chemists can modify the structure of the necic acid portion of the molecule while keeping the this compound core constant.

Furthermore, investigations into the chemical properties and reactivity of this compound continue to provide valuable insights. annualreviews.org Understanding how this compound behaves in various chemical reactions is essential for its effective use in complex synthetic sequences. Modern techniques, such as continuous-flow hydrogenation, are being applied to the synthesis of this compound and related compounds, offering more sustainable and efficient production methods. researchgate.net

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H15NO |

| Molecular Weight | 141.21 g/mol |

| CAS Number | 567-39-5 |

| Appearance | Crystalline solid |

| Solubility | Soluble in chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone |

This table is based on data from various chemical databases. biocrick.comnih.gov

Key Stereoisomers of this compound

| Compound Name | Relationship to this compound |

| Isothis compound | Diastereomer |

| Trachelanthamidine | Diastereomer |

| Laburnine | Enantiomer of Trachelanthamidine |

This table highlights some of the common stereoisomers related to this compound that are often targets in synthetic chemistry. unigoa.ac.inclockss.org

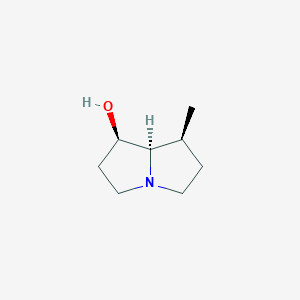

Structure

2D Structure

3D Structure

属性

CAS 编号 |

567-39-5 |

|---|---|

分子式 |

C8H15NO |

分子量 |

141.21 g/mol |

IUPAC 名称 |

(1R,7S,8R)-7-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |

InChI |

InChI=1S/C8H15NO/c1-6-2-4-9-5-3-7(10)8(6)9/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m0/s1 |

InChI 键 |

PGMBNUMLNAJSJR-XLPZGREQSA-N |

手性 SMILES |

C[C@H]1CCN2[C@H]1[C@@H](CC2)O |

规范 SMILES |

CC1CCN2C1C(CC2)O |

产品来源 |

United States |

Isolation and Derivatization for Research Purposes

Methodologies for Extraction from Botanical Sources

Retronecanol is a naturally occurring compound found in several plant species. Its extraction is a critical first step for research and further chemical transformations.

Extraction from Crotalaria Species (e.g., C. spectabilis)

The genus Crotalaria is a known source of pyrrolizidine (B1209537) alkaloids, including this compound. In studies involving Crotalaria spectabilis, this compound has been identified as a basic product following chemical reactions like the hydrogenolysis of diacetylmonocrotaline. publish.csiro.au The general procedure for alkaloid extraction from Crotalaria spectabilis stems involves initial defatting with a non-polar solvent like hexane. nepjol.info This is followed by maceration of the residue in methanol (B129727) for an extended period, typically seven days, to extract the alkaloids. nepjol.info The methanolic extract is then subjected to an acid-base extraction. The extract is acidified, and the acidic solution is washed with a solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds. The aqueous layer is then made alkaline and extracted with a chlorinated solvent such as chloroform (B151607) or dichloromethane (B109758) to isolate the crude alkaloid fraction. nepjol.info this compound, along with other alkaloids like retronecine (B1221780) and platynecine, has been identified in the extracts from the stems of Crotalaria spectabilis. nepjol.info

Isolation from Ehretia Species (e.g., E. aspera)

This compound has also been isolated from the leaves of Ehretia aspera, often in the form of its ester derivatives. nih.govfrontiersin.orgresearchgate.net A notable derivative is 7-O-(p-methoxybenzoyl)-retronecanol, also known as ehretinine. nih.govfrontiersin.orgresearchgate.net The isolation of these compounds typically involves solvent extraction of the plant material. chemfaces.com The specific solvents used for extraction from Ehretia species include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. chemfaces.com Further purification of the crude extract is necessary to isolate pure this compound or its derivatives.

Comparative Analysis of Extraction Efficiencies

The efficiency of alkaloid extraction is highly dependent on the method and solvent used. Several techniques are employed, including maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).

Maceration: This conventional method involves soaking the plant material in a solvent for an extended period. While simple, it can be time-consuming and may result in lower yields compared to more advanced techniques. nsf.govresearchgate.net

Soxhlet Extraction: This continuous extraction method generally provides higher yields due to the repeated washing of the plant material with fresh, hot solvent. innspub.net For instance, in the extraction of alkaloids from Retama raetam, Soxhlet extraction with dichloromethane gave the highest yield compared to other methods. innspub.net The choice of solvent is critical, and its polarity should match that of the target compounds.

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It is often faster and can provide comparable or even higher yields than maceration. nsf.gov

Microwave-Assisted Extraction (MAE): MAE is another modern technique that can significantly reduce extraction time and improve yields. nsf.govresearchgate.net

A comparative study on different extraction methods for bee propolis showed that microwave and ultrasonication methods gave higher yields in a shorter time compared to soaking. nsf.gov Similarly, for extracting compounds from plant seeds, MAE was found to be more effective than conventional methods. researchgate.net The choice of solvent also plays a crucial role, with methanol often showing high recovery for alkaloids. researchgate.net The efficiency of extraction is a combination of the chosen method, solvent, temperature, and duration of the process.

Table 1: Comparison of Extraction Methods for Alkaloids

| Extraction Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent. | Simple, low cost. | Time-consuming, potentially lower yield. nsf.govresearchgate.net |

| Soxhlet Extraction | Continuous extraction with hot solvent. | High extraction efficiency. innspub.net | Can degrade thermally sensitive compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to enhance extraction. | Faster, improved yield. nsf.gov | Requires specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. | Very fast, high efficiency. nsf.govresearchgate.net | Requires specialized equipment. |

Pre-analytical Derivatization Strategies for Enhanced Analysis

Derivatization is a common strategy in chemical analysis to improve the stability, volatility, or detectability of an analyte. For this compound, this is particularly useful for purification and chromatographic analysis.

Formation of Picrate (B76445) Salts for Purification

The formation of picrate salts is a classical method for the purification and identification of alkaloids. taylorandfrancis.com Picric acid, a strong acid, reacts with the basic nitrogen atom of the alkaloid to form a crystalline salt, the picrate. These picrate salts are often brightly colored, typically yellow, and have sharp melting points, which aids in their identification. wikipedia.org

The process generally involves dissolving the crude alkaloid extract and an equimolar amount of picric acid in a solvent like ethanol. taylorandfrancis.com The mixture is then heated, and upon cooling, the picrate salt precipitates out and can be isolated by filtration. For example, diacetylretronecine picrate has been prepared and characterized by its melting point. unigoa.ac.in The formation of picrate salts is a valuable technique for separating specific alkaloids from a complex mixture.

Acylation and Other Protecting Group Strategies

Acylation, the process of introducing an acyl group, is a common derivatization technique for compounds containing hydroxyl or amino groups, such as this compound. core.ac.uk This is a type of protecting group strategy where a reactive functional group is temporarily masked to prevent it from interfering with subsequent reactions. fiveable.menumberanalytics.comchemistry.coach

Common acylating agents include acetic anhydride (B1165640) and acyl chlorides. For instance, the hydroxyl group of this compound can be acetylated to form an ester. This modification can increase the volatility of the compound, making it more suitable for analysis by gas chromatography.

Other protecting groups can also be employed depending on the specific requirements of the analytical method or synthetic pathway. fiveable.menumberanalytics.com The choice of a protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal. numberanalytics.com Strategic use of protecting groups is a cornerstone of multistep organic synthesis and analysis. numberanalytics.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diacetylmonocrotaline |

| Retronecine |

| Platynecine |

| 7-O-(p-methoxybenzoyl)-retronecanol |

| Ehretinine |

| Diacetylretronecine |

| Acetic anhydride |

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Methodologies for Retronecanol Structure Determination

The elucidation of this compound's structure relies on a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework and determining stereochemistry, while Mass Spectrometry (MS) is crucial for establishing the molecular formula and understanding how the molecule fragments under specific conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

Electron Ionization (EI) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). scielo.br This process imparts significant energy to the molecule, causing it to ionize and subsequently fragment in a reproducible and characteristic manner. scielo.brnih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions.

For this compound's unsaturated precursor, retronecine (B1221780), computational studies have shown that its EI-MS is characterized by three main fragment ions. scielo.brunigoa.ac.in Given the structural similarity, the fragmentation of this compound is expected to follow a related pathway, primarily involving the pyrrolizidine (B1209537) core. The fragmentation pattern provides clues to the structure by revealing stable ions and neutral losses.

A study on retronecine identified key fragment ions at m/z ratios of 111, 94, and 80. scielo.brunigoa.ac.in The formation of these fragments can be rationalized through specific bond cleavages and rearrangements within the pyrrolizidine ring system.

Key Fragmentation Data for the this compound Core Structure (based on Retronecine data): Interactive data table. Click on headers to sort.

| m/z Value | Putative Fragment Identity |

|---|---|

| 111 | [C₇H₉NO]⁺ |

| 94 | [C₆H₈N]⁺ |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. semanticscholar.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

While a standard mass spectrometer might identify a molecular ion at m/z 141 for this compound (C₈H₁₅NO), it could not distinguish it from another compound with the same nominal mass but a different elemental formula. HRMS can easily differentiate between such possibilities. For example, the theoretical exact mass of this compound (C₈H₁₅NO) is 141.115364 Da. An HRMS measurement yielding a mass very close to this value would confirm the molecular formula with high confidence, a critical step in the identification of a compound. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to obtain detailed structural information about molecules. wikipedia.org In an MS/MS experiment, ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. wikipedia.orgunt.edu This process provides valuable insights into the molecule's connectivity and can help in identifying specific structural motifs.

While specific MS/MS fragmentation data for this compound is not extensively detailed in the readily available literature, the general principles of mass spectrometry suggest that the fragmentation would involve the pyrrolizidine ring system. The resulting spectrum would be interpreted by identifying the mass differences between the precursor ion and the fragment ions, which correspond to the loss of specific neutral fragments. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. compoundchem.com When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. compoundchem.com This results in an IR spectrum, which is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). The positions, intensities, and shapes of the absorption bands provide information about the functional groups present in the molecule.

For this compound, key characteristic IR absorptions would include:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) group due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of C-H bonds in the saturated pyrrolizidine ring. pressbooks.pub

C-O Stretch: A band in the 1000-1260 cm⁻¹ region would indicate the C-O stretching vibration of the alcohol.

The absence of a C=C bond in this compound, as it is the saturated analogue of retronecine, would be confirmed by the lack of a characteristic alkene C=C stretching band around 1620-1680 cm⁻¹. vscht.cz The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule and can be used for identification by comparison with a known spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. wikipedia.org This absorption corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals. msu.edu The technique is particularly useful for detecting the presence of chromophores, which are parts of a molecule that absorb light. wikipedia.org

This compound, being a saturated pyrrolizidine alkaloid, lacks extensive conjugated systems or chromophores that would lead to significant absorption in the UV-Vis range (typically 200-800 nm). uobabylon.edu.iqlibretexts.org Saturated compounds like this compound are generally transparent in this region. Therefore, UV-Vis spectroscopy is less informative for the primary structural elucidation of this compound itself but can be used to confirm the absence of unsaturated chromophores that might be present in related compounds like retronecine.

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom in the crystal lattice, as well as bond lengths, bond angles, and torsional angles.

Chiroptical Techniques for Absolute Configuration Assignment

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgbiu.ac.il A CD spectrum is a plot of this differential absorption versus wavelength. daveadamslab.com Chiral chromophores within a molecule will give rise to characteristic CD signals, which can be positive or negative depending on the stereochemistry of the molecule. nih.gov

For this compound, the hydroxyl group and the nitrogen atom within the pyrrolizidine ring system can act as chromophores in the far-UV region. biu.ac.il The observed CD spectrum would be a unique fingerprint of its absolute configuration. By comparing the experimental CD spectrum of this compound with that of related compounds with known stereochemistry or with spectra predicted by computational methods, the absolute configuration of its stereocenters can be determined.

Optical Rotation Measurements

Optical rotation is the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter. libretexts.org The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under standardized conditions of concentration, path length, temperature, and wavelength (typically the sodium D-line at 589 nm). chemistrysteps.comwikipedia.org

The specific rotation is calculated using the following formula:

[α]λT = α / (l × c)

Where:

[α]λT is the specific rotation at temperature T and wavelength λ.

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL. masterorganicchemistry.com

A positive (+) or dextrorotatory value indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory value signifies a counter-clockwise rotation. wikipedia.org The sign and magnitude of the specific rotation are unique to a particular enantiomer. libretexts.org For this compound, the experimentally measured specific rotation can be compared to literature values or to the values of related compounds to help assign its absolute configuration.

Computational Approaches in Structure Elucidation

Computational chemistry provides powerful tools that complement experimental techniques in the elucidation of molecular structure and stereochemistry. pnnl.govspirochem.com Methods such as Density Functional Theory (DFT) can be used to model the properties of molecules with a high degree of accuracy. nih.gov

For this compound, computational approaches can be employed to:

Predict Spectroscopic Properties: DFT calculations can predict IR and NMR spectra, which can then be compared with experimental data to confirm the proposed structure.

Determine Conformational Preferences: Computational methods can be used to calculate the relative energies of different conformations of the this compound molecule, providing insight into its most stable three-dimensional shape.

Calculate Chiroptical Properties: Theoretical calculations of optical rotation and circular dichroism spectra have become increasingly reliable. researchgate.net By calculating these properties for different possible stereoisomers of this compound, the results can be compared with experimental measurements to confidently assign the absolute configuration.

The integration of computational modeling with experimental data from techniques like MS/MS, IR, CD, and optical rotation provides a robust and comprehensive approach to the structural and stereochemical analysis of this compound.

Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) represents a systematic approach that leverages computational algorithms to determine the chemical structure of a molecule based on its spectroscopic data. acdlabs.comtechnologynetworks.com These systems primarily utilize data from Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D experiments (e.g., COSY, HSQC, HMBC), to generate a complete list of all possible molecular structures that are consistent with the empirical data. rsc.orgresearchgate.net

The process within a CASE system generally follows a distinct workflow:

Data Input: The molecular formula of the unknown compound, in this case, C₈H₁₅NO₂, is provided to the system along with detailed 1D and 2D NMR spectral data. This includes chemical shifts, coupling constants, and correlation peaks. mestrelab.com

Fragment Generation: The software analyzes the spectroscopic data, such as ¹³C chemical shifts and proton multiplicities, to generate a collection of possible molecular fragments.

Structure Assembly: Using correlation data from 2D NMR spectra (like COSY and HMBC), the system pieces together the generated fragments in all combinatorially possible ways to build candidate structures. rsc.org

Prediction and Ranking: For each generated candidate structure, the system predicts its NMR spectrum. These predicted spectra are then compared against the original experimental data. mestrelab.com A ranking algorithm scores the candidates based on the goodness of fit, presenting the most probable structures to the analyst. rsc.org

For a molecule like this compound, a bicyclic pyrrolizidine alkaloid, CASE systems are particularly valuable. The rigid, fused-ring system presents stereochemical challenges that can be difficult to resolve by manual interpretation alone. CASE algorithms can systematically generate all possible stereoisomers and rank them, minimizing the risk of overlooking a potential correct structure or proposing an incorrect one. rsc.org Advanced CASE systems can also incorporate other types of stereospecific NMR data, such as Nuclear Overhauser Effect (NOE) correlations or Residual Dipolar Couplings (RDCs), to refine the 3D structure of the proposed candidates. nih.gov The use of CASE minimizes human bias and ensures that all structural possibilities consistent with the data are considered, which is crucial in preventing incorrect structure assignments that have been reported in natural product literature. rsc.org

Density Functional Theory (DFT) for Spectral Prediction and Conformational Analysis

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of molecules. nih.gov In the context of structural elucidation, DFT has become a powerful tool for predicting spectroscopic parameters and analyzing the conformational landscape of molecules, thereby providing a theoretical validation of experimentally proposed structures. rsc.orgrsc.org

Spectral Prediction:

One of the key applications of DFT in this area is the accurate prediction of NMR chemical shifts. nih.gov The process involves calculating the magnetic shielding tensors for each nucleus in a given molecular geometry. nih.gov By comparing the DFT-calculated NMR spectra of several potential candidate structures (often those proposed by CASE systems) with the experimental spectra, chemists can identify the structure that shows the best correlation. technologynetworks.com

For this compound, DFT calculations would typically be performed for all plausible stereoisomers. The calculated ¹H and ¹³C chemical shifts for each isomer would be plotted against the experimental values. The isomer exhibiting the highest correlation coefficient (R²) and the lowest mean absolute error (MAE) is considered the most likely correct structure. This approach is instrumental in assigning the relative configuration of stereocenters within the molecule. nih.gov

Conformational Analysis:

Molecules, particularly those with flexible rings or side chains, can exist in multiple low-energy conformations. rsc.org Since an experimental NMR spectrum represents a population-weighted average of these conformers, a thorough conformational analysis is essential for accurate spectral prediction. nih.gov

DFT is used to perform a conformational search to identify the stable, low-energy conformers of a molecule like this compound. rsc.org The geometry of each potential conformer is optimized to find its minimum energy state. The relative energies of these conformers are then used to calculate their population distribution at a given temperature using the Boltzmann equation. By calculating the NMR spectrum for each significant conformer and then averaging them based on their respective populations, a highly accurate theoretical spectrum can be generated for comparison with experimental data. This rigorous process of conformational analysis and population-weighted spectral averaging significantly enhances the reliability of DFT in validating a proposed chemical structure.

The synergy between CASE and DFT provides a robust framework for modern structural elucidation. While CASE systems generate an exhaustive and unbiased set of possible structures from raw spectroscopic data, DFT calculations offer a high level of theoretical validation, allowing for the confident assignment of the correct constitution and stereochemistry of complex natural products like this compound.

Biosynthetic Pathways and Mechanistic Investigations

Incorporation Studies of Precursors

Early investigations into PA biosynthesis relied heavily on feeding experiments with labeled precursors to trace their incorporation into the final alkaloid structures. nih.gov These studies were fundamental in elucidating the building blocks of necine bases like retronecanol.

Role of Ornithine and Putrescine in this compound Biosynthesis

The amino acid L-ornithine and its decarboxylation product, putrescine, have been unequivocally identified as the primary precursors for the necine base skeleton. nih.govresearchgate.netnih.gov Feeding experiments using 14C-labeled ornithine in various plant species, such as Crotalaria spectabilis and Senecio isatideus, demonstrated its efficient incorporation into the retronecine (B1221780) moiety, a close structural relative of this compound. nih.gov

Subsequent studies confirmed that putrescine is a more direct precursor. nih.gov Putrescine is formed from L-arginine via agmatine (B1664431) or from L-ornithine via the action of ornithine decarboxylase (ODC). wikipedia.orgtaylorandfrancis.com The incorporation of two putrescine molecules into the retronecine structure has been demonstrated through labeling experiments. researchgate.net Specifically, feeding experiments with [1,4-¹⁴C₂]-putrescine resulted in retronecine with approximately 25% of the radioactivity at the C-9 position, supporting the involvement of two putrescine-derived units. nih.gov

| Precursor | Role in Biosynthesis |

| L-Ornithine | Primary amino acid precursor, converted to putrescine. nih.govresearchgate.net |

| Putrescine | Direct precursor, two molecules are incorporated to form the necine base skeleton. researchgate.net |

| Spermidine (B129725) | Provides one of the two C4 units for homospermidine formation. cdnsciencepub.com |

Investigations of Symmetrical Intermediates in Ring Formation

The mechanism of how two putrescine molecules combine to form the pyrrolizidine (B1209537) ring system has been a subject of significant investigation. Evidence points towards the formation of a symmetrical intermediate. researchgate.net Experiments using [1-amino-¹⁵N; 1-¹³C]putrescine fed to Senecio isatideus plants resulted in a labeling pattern in retronecine consistent with the formation of a symmetrical C4–N–C4 intermediate. researchgate.net This key symmetrical intermediate was identified as homospermidine. researchgate.net

Homospermidine is formed from two molecules of putrescine in a reaction catalyzed by homospermidine synthase (HSS). cdnsciencepub.com Further studies have shown that spermidine can also serve as a substrate for HSS in the presence of putrescine, where the putrescine semialdehyde moiety of spermidine is combined with a molecule of putrescine to form homospermidine, releasing 1,3-diaminopropane. cdnsciencepub.com This indicates that one of the C4 units in homospermidine can originate from spermidine. cdnsciencepub.com The formation of this symmetrical intermediate is a critical step that precedes the cyclization events leading to the pyrrolizidine ring.

Enzymatic Transformations in Pyrrolizidine Alkaloid Biogenesis

Following the formation of the initial precursors, a series of enzymatic transformations are required to construct the characteristic bicyclic necine base and introduce further modifications. While not all enzymes in the pathway leading to this compound have been fully characterized, key steps have been identified. researchgate.net

Epimerization and Oxidation Steps in Conversion to Related Alkaloids

The biosynthesis of the diverse array of PAs involves various oxidation and epimerization reactions. encyclopedia.pub The initial product of the cyclization of homospermidine is believed to be 1-hydroxymethylpyrrolizidine. uni-kiel.de This intermediate then undergoes further enzymatic modifications.

Dehydrogenation reactions are crucial for introducing the 1,2-double bond found in unsaturated necine bases like retronecine. nih.gov The conversion of saturated necine bases to their unsaturated counterparts is a key diversification step. While this compound itself is saturated, its biosynthesis is closely linked to these oxidation processes. For instance, the conversion of retronecine, an unsaturated necine base, to other forms can involve hydroxylation and other oxidative modifications. encyclopedia.pub The enzymes responsible for these steps are likely cytochrome P450 monooxygenases and other oxidoreductases, which play a broad role in secondary metabolite biosynthesis. nih.gov

Biogenetic Relationship to Other Necine Bases

This compound is part of a larger family of necine bases, and its biosynthesis is interconnected with the formation of other related structures. mdpi.com These relationships often involve stereochemical variations and differences in the degree of saturation.

Pathways from Retronecine and Isatinecine

This compound is the saturated counterpart of retronecine, differing only by the absence of the 1,2-double bond. mdpi.com The biosynthesis of this compound can be envisioned as proceeding through a pathway that either avoids the final desaturation step leading to retronecine or involves the reduction of retronecine itself. Radioactive tracer studies have shown that hydrogenolysis of certain alkaloids yields radioactive this compound, suggesting a close metabolic relationship. researchgate.net

Isatinecine is another necine base that is structurally related to retronecine. encyclopedia.pub The biogenetic pathways leading to the various necine bases are often shared in their initial stages, starting from homospermidine. researchgate.net The divergence in the pathways occurs later, through the action of specific enzymes that catalyze hydroxylation, epimerization, and desaturation reactions, leading to the formation of a wide array of necine base structures, including this compound, retronecine, and isatinecine. mdpi.com

Formation from Monocrotaline (B1676716) Degradation

This compound can be generated from the degradation of the pyrrolizidine alkaloid monocrotaline through both directed chemical synthesis and biological metabolic processes. These pathways involve the breakdown of the complex monocrotaline structure to yield its constituent necine base, which is then or concurrently reduced.

Chemical Degradation Pathways

The laboratory synthesis of this compound from monocrotaline is a well-established process, primarily involving hydrolysis followed by reduction, or through direct catalytic hydrogenolysis.

Hydrolysis and Subsequent Reduction

A traditional two-step method involves the initial cleavage of the ester bond in monocrotaline.

Alkaline Hydrolysis: Monocrotaline undergoes hydrolysis, typically under alkaline conditions (e.g., using aqueous sodium hydroxide), to break the ester linkage. unigoa.ac.inacs.org This reaction cleaves the molecule into two primary components: the necine base, retronecine, and the necic acid, monocrotic acid. unigoa.ac.innih.gov

Catalytic Reduction: The isolated retronecine, which contains a double bond in its pyrrolizidine ring, is then subjected to catalytic reduction. This hydrogenation step saturates the double bond, converting retronecine into this compound. unigoa.ac.in

Direct Hydrogenolysis/Hydrogenation

More recent advancements have enabled the direct conversion of monocrotaline to this compound in a single, efficient process. Research has demonstrated the use of a continuous flow hydrogenolysis/hydrogenation approach. researchgate.netresearchgate.netresearchgate.net Hydrogenolysis is a type of reduction reaction where a chemical bond is cleaved by reaction with hydrogen (H₂), often with the aid of a metal catalyst. frontiersin.org In this context, the process simultaneously cleaves the ester bond and reduces the double bond of the retronecine moiety to furnish this compound directly from the parent alkaloid. researchgate.netresearchgate.net This method can also be used to produce other related alkaloids like platynecine and desoxyretronecine. researchgate.netresearchgate.net

| Method | Description | Reactant(s) | Intermediate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| Hydrolysis & Reduction | A two-step process involving alkaline cleavage of the ester bond followed by catalytic hydrogenation of the resulting necine base. | Monocrotaline, NaOH (aq), H₂/Catalyst | Retronecine, Monocrotalic acid | This compound | unigoa.ac.inacs.org |

| Continuous Flow Hydrogenolysis/Hydrogenation | A direct, one-pot conversion using catalytic hydrogenolysis to simultaneously cleave the ester bond and reduce the double bond. | Monocrotaline, H₂/Catalyst | None | This compound | researchgate.netresearchgate.netresearchgate.net |

Biological Degradation Pathways

In biological systems, particularly in mammals, monocrotaline is processed primarily by hepatic enzymes. The metabolic cascade is mainly geared towards detoxification and excretion, but it generates several reactive intermediates.

The principal metabolic pathway begins with the oxidation of monocrotaline in the liver by cytochrome P450 (CYP) monooxygenases. wikipedia.orginchem.org This enzymatic action converts monocrotaline into a highly reactive pyrrolic metabolite known as dehydromonocrotaline (B14562) (DHM), also referred to as monocrotaline pyrrole (B145914) (MCTP). wikipedia.orgwestminster.ac.uk

This reactive intermediate, dehydromonocrotaline, can undergo hydrolysis, which cleaves the ester bond to release monocrotalic acid and another reactive pyrrole, dehydroretronecine (B1196577) (DHR). wikipedia.orgwestminster.ac.uk Alternatively, the parent compound, monocrotaline, can be hydrolyzed to yield retronecine. nih.govwestminster.ac.uk While the formation of retronecine via metabolic hydrolysis is established, its subsequent enzymatic reduction to this compound within the organism is not a primary focus in toxicological studies, which concentrate on the formation and reactions of the toxic pyrrolic species like dehydroretronecine. inchem.org

| Step | Enzyme(s) | Substrate | Product(s) | Reference(s) |

|---|---|---|---|---|

| 1. Oxidation | Cytochrome P450 | Monocrotaline | Dehydromonocrotaline (DHM/MCTP) | wikipedia.orginchem.org |

| 2. Hydrolysis of Pyrrole | Esterases (presumed) | Dehydromonocrotaline | Dehydroretronecine (DHR), Monocrotalic acid | wikipedia.orgwestminster.ac.uk |

| 3. Hydrolysis of Parent Alkaloid | Esterases (presumed) | Monocrotaline | Retronecine, Monocrotalic acid | nih.govwestminster.ac.uk |

Chemical Synthesis of Retronecanol and Its Stereoisomers

Total Synthesis Approaches to the Retronecanol Skeleton

The construction of the fundamental this compound skeleton has been achieved through diverse and innovative total synthesis strategies. These approaches often focus on efficiently building the bicyclic pyrrolizidine (B1209537) core.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a planned pathway to complex molecules like this compound from simpler, commercially available starting materials. leah4sci.com This approach involves a sequence of chemical reactions to build the target molecule. youtube.com Retrosynthetic analysis is a key tool in designing these multi-step syntheses, where the target molecule is conceptually broken down into simpler precursors. youtube.comsathyabama.ac.in

Key aspects of multi-step syntheses for this compound and related alkaloids include:

Functional Group Interconversion (FGI): This technique is used to change one functional group into another to facilitate specific reactions and avoid chemoselectivity issues. e3s-conferences.org

Use of Chiral Precursors: Many syntheses start from readily available chiral molecules, such as L-proline, to establish the desired stereochemistry early in the synthetic sequence. researchgate.net

A notable example involves a stereoselective route for the formal synthesis of (–)-Isothis compound starting from L-proline. biocrick.com Another approach utilized a titanium-mediated cyclization of ω-vinyl imides for the stereocontrolled synthesis of pyrrolizidine alkaloids. biocrick.com

Development of Novel Synthetic Methodologies

Some innovative approaches include:

Tandem Reactions: These are sequences where multiple bond-forming events occur in a single pot, often with high stereocontrol. For instance, a tandem rhodium carbenoid-initiated Claisen rearrangement– researchgate.netbiocrick.com allyl shift has been employed in the synthesis of related natural products. johnwoodgroup.com

Photochemical Cascades: Light-driven reactions have been used to construct complex polycyclic frameworks in a single step, as demonstrated in the synthesis of other intricate natural products. chemistryviews.org

Intramolecular Cyclizations: The use of intramolecular reactions, such as the Wessely-type oxidation/Diels-Alder sequence or iodo-aldol cyclization, allows for the efficient construction of the bicyclic core with controlled stereochemistry. johnwoodgroup.comorganic-chemistry.org

Site-Selective C–H Functionalization: This powerful strategy enables the direct modification of C-H bonds, offering more direct and efficient routes to complex molecules. princeton.edu

These new methods often lead to more sustainable and atom-economical synthetic routes. mdpi.com

Enantioselective and Diastereoselective Synthesis

Achieving specific stereoisomers of this compound requires precise control over the three-dimensional arrangement of atoms during the synthesis. Enantioselective and diastereoselective methods are employed to produce a single desired stereoisomer out of multiple possibilities. mdpi.commdpi.comresearchgate.netscielo.br

Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed. This strategy has been widely used in asymmetric synthesis. wikipedia.orgresearchgate.netslideshare.net

Key examples of chiral auxiliaries include:

Evans' oxazolidinones researchgate.netslideshare.net

8-phenylmenthol wikipedia.orgslideshare.net

trans-2-phenyl-1-cyclohexanol (B1200244) wikipedia.org

Pseudoephedrine and pseudoephenamine harvard.edu

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Year Introduced | Key Application(s) |

|---|---|---|

| 8-phenylmenthol | 1975 | Asymmetric synthesis |

| Mandelic acid | 1980 | Asymmetric synthesis |

| Evans' oxazolidinones | - | Asymmetric alkylations, aldol (B89426) reactions |

| trans-2-phenyl-1-cyclohexanol | 1985 | Alternative to menthol (B31143) compounds |

Catalytic asymmetric induction is another powerful approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. organic-chemistry.orglibretexts.org This method is highly efficient and is a cornerstone of modern asymmetric synthesis. nobelprize.org Chiral ligands are crucial for the success of these catalytic systems. nobelprize.org

Stereocontrol in Ring Closure and Functionalization Reactions

Controlling stereochemistry during the formation of the pyrrolizidine ring system is critical. Various strategies are employed to achieve high diastereoselectivity in these cyclization reactions. biocrick.comuit.no

Methods for stereocontrol include:

Substrate-Induced Diastereoselectivity: An existing stereocenter in the starting material directs the formation of new stereocenters. rsc.org

Auxiliary-Induced Diastereoselectivity: A chiral auxiliary attached to the substrate controls the stereochemical outcome of the ring closure. rsc.org

Reagent-Induced Diastereoselectivity: A chiral reagent or catalyst directs the stereoselective formation of the ring. rsc.org

For example, the intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones proceeds with high trans-selectivity, controlled by a chelated chair-like transition state. organic-chemistry.org Similarly, substituents on a glutaric anhydride (B1165640) precursor can induce high levels of stereocontrol in the synthesis of the pyrrolizidine alkaloid (+/-)-Isothis compound. biocrick.com

Asymmetric Hydrogenation of Precursor Structures

Asymmetric hydrogenation is a key reaction that adds two hydrogen atoms across a double bond with high stereoselectivity, often using a chiral catalyst. wikipedia.org This method is particularly useful for establishing stereocenters in the precursors to this compound and its isomers.

The process typically involves a prochiral olefin and a chiral catalyst, often a transition metal complexed with a chiral ligand. nobelprize.org The choice of metal and ligand is crucial for achieving high enantiomeric excess (ee). nobelprize.orgwikipedia.org

Table 2: Key Aspects of Asymmetric Hydrogenation

| Component | Role | Examples |

|---|---|---|

| Metal | Catalytic center | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir), Cobalt (Co) |

| Chiral Ligand | Induces asymmetry | DiPAMP, BINAP, DuPhos |

Mechanistic studies, including the use of deuterium (B1214612) labeling, have helped to elucidate the steps involved in these catalytic cycles, confirming irreversible H2 addition as a key step in some cases. uit.no The development of new chiral phosphine (B1218219) ligands continues to improve the efficiency and selectivity of asymmetric hydrogenation reactions. nobelprize.org

Synthetic Transformations from Related Pyrrolizidine Alkaloids

The synthesis of this compound, a saturated necine base, can be efficiently achieved through the chemical modification of more complex, naturally occurring pyrrolizidine alkaloids (PAs). These methods leverage the existing bicyclic core of related PAs, employing reductive techniques to transform unsaturated bases and their derivatives into the target compound.

The most direct route to this compound involves the reduction of retronecine (B1221780), the most common necine base found in nature. This transformation is typically accomplished through catalytic hydrogenation, which reduces the C1-C2 double bond and simultaneously removes the allylic hydroxyl group at C7 via hydrogenolysis. unigoa.ac.inpsu.edu

Hydrogenolysis of naturally occurring PA esters that contain a retronecine base also yields this compound. In these reactions, the ester linkages are cleaved, and the retronecine moiety is reduced. For instance, the hydrogenolysis of monocrotaline (B1676716), an 11-membered macrocyclic diester of retronecine, produces this compound. unigoa.ac.in Similarly, the alkaloid sceleratine (B1594016) undergoes hydrogenolysis in the presence of a platinum dioxide catalyst to yield this compound and sceleranecic acid. up.ac.zaup.ac.za The reduction of dicrotaline, another PA ester, also serves as a method to prepare (-)-retronecanol. psu.edu Continuous-flow hydrogenation/hydrogenolysis processes have also been developed to convert retronecine-containing compounds into this compound, offering a more efficient and safer synthetic approach. researchgate.netresearchgate.net

| Starting Alkaloid | Reaction Type | Key Reagent/Catalyst | Product(s) | Reference |

|---|---|---|---|---|

| Retronecine | Catalytic Hydrogenolysis | H₂/Catalyst | This compound | psu.edu |

| Monocrotaline | Hydrogenolysis | H₂/Catalyst | This compound, Monocrotalic acid | unigoa.ac.in |

| Sceleratine | Catalytic Hydrogenation | Platinum dioxide (PtO₂) | This compound, Sceleranecic acid | up.ac.zaup.ac.za |

| Dicrotaline | Hydrogenolysis | Not specified | (-)-Retronecanol, 3-hydroxy-3-methylglutaric acid | psu.edu |

This compound can also be synthesized from N-oxides of related alkaloids, such as isatidine (B1672198), which is the N-oxide of retrorsine. rsc.orginchem.org The N-oxide functional group, often present in alkaloids within plants, can be reduced to the tertiary amine. uct.ac.za The reduction of isatidine with hydrogen over a catalyst yields retronecanyl dihydroisatinecate. rsc.org Subsequent hydrolysis of this intermediate would produce this compound. The conversion process from isatinecine (retronecine N-oxide) involves the reduction of the N-oxide and the concurrent or subsequent reduction of the C1-C2 double bond and hydrogenolysis of the C7-hydroxyl group. For example, treatment of isatinecine with ferrous sulfate (B86663) can produce dehydroretronecine (B1196577), which can then be further reduced to this compound. inchem.org

| Starting Compound | Intermediate Product | Key Transformation Step | Final Necine Base | Reference |

|---|---|---|---|---|

| Isatidine (Retrorsine N-oxide) | Retronecanyl dihydroisatinecate | Catalytic Reduction | This compound (after hydrolysis) | rsc.org |

| Isatinecine (Retronecine N-oxide) | Dehydroretronecine | Reduction with Ferrous Sulfate | This compound (after further reduction) | inchem.org |

A versatile synthetic route to this compound and its stereoisomers involves the hydrogenation of pyrrolizin-3-ones. rsc.orgresearchgate.net This method provides a concise and diastereoselective pathway to various necine bases. The process begins with the catalytic hydrogenation of a substituted pyrrolizin-3-one, which reduces the heterocyclic ring to a hexahydro derivative, known as a pyrrolizidin-3-one. rsc.orgbiocrick.com The choice of catalyst and solvent can influence the diastereoselectivity of this step, particularly when the starting material is substituted at the C1 or C7 position. rsc.orgresearchgate.net

The resulting pyrrolizidin-3-one is then subjected to deoxygenation to remove the ketone functional group, yielding the final pyrrolizidine alkaloid. rsc.orgresearchgate.net This two-step sequence provides a diastereoselective route to (±)-retronecanol, as well as other related bases like (±)-heliotridane and (±)-isothis compound. rsc.orgbiocrick.com

| Step | Reactant | Reaction | Product | Reference |

|---|---|---|---|---|

| 1 | Pyrrolizin-3-one | Catalytic Hydrogenation | Pyrrolizidin-3-one | rsc.orgresearchgate.net |

| 2 | Pyrrolizidin-3-one | Deoxygenation | (±)-Retronecanol | rsc.orgresearchgate.net |

Derivatives, Analogues, and Structure Activity Relationship Sar Research

Synthesis and Characterization of Retronecanol Analogues

The synthesis of analogues of this compound, a necine base from the pyrrolizidine (B1209537) alkaloid family, is a key area of research for exploring its chemical and biological properties. researchgate.net Methodologies often focus on modifying its core structure to understand how these changes affect its behavior.

Functional group modification is a primary strategy for creating this compound analogues. msu.edu These modifications can alter the molecule's polarity, reactivity, and potential for interaction with biological systems. A continuous flow hydrogenolysis/hydrogenation approach has been developed for the direct synthesis of this compound, along with related compounds like platynecine and desoxyretronecine, starting from monocrotaline (B1676716). researchgate.net This demonstrates a controlled method for producing the core this compound structure, which can then be subjected to further modifications.

Research has also demonstrated the synthesis of this compound derivatives for specific applications, such as Positron Emission Tomography (PET), which involves introducing specific functional groups to act as tracers. semanticscholar.org The modification of functional groups is crucial in creating derivatives with tailored properties for research purposes. nih.govwikipedia.org

Table 1: Examples of Functional Group Modifications in Pyrrolizidine Alkaloid Research This table is illustrative of common modifications in related compound classes, providing a framework for potential this compound analogue synthesis.

| Original Functional Group | Modified Functional Group | Purpose of Modification |

|---|---|---|

| Hydroxyl (-OH) | Ester (-O-C=O) | Investigate biological esterification/hydrolysis; create pro-drugs. |

| Hydroxyl (-OH) | Ether (-O-R) | Alter polarity and hydrogen bonding capability. |

| Tertiary Amine (N) | N-oxide (N+-O−) | Study metabolic oxidation processes. |

| Alkene (C=C) | Alkane (C-C) | Investigate the role of unsaturation in reactivity (e.g., hydrogenation). |

This compound is one of four stereoisomers of 1-hydroxymethyl-7-hydroxy-pyrrolizidine, which also include platynecine, turneforcidine, and hastanecine. The stereochemistry of these compounds, particularly at the C-7 and C-8 positions, is critical to their structure. This compound is the (7α, 8α) isomer.

The synthesis of specific stereochemical variants is essential for understanding structure-activity relationships. mdpi.com For instance, the controlled hydrogenolysis and hydrogenation of precursors like monocrotaline can yield specific stereoisomers such as this compound and platynecine. researchgate.net The ability to selectively synthesize these variants allows researchers to probe the geometric requirements for molecular interactions. Computational methods, such as the analysis of vibrational circular dichroism (VCD) spectra, can be employed to determine the absolute configuration of chiral molecules, a technique applicable to the characterization of novel this compound analogues. mdpi.com

Mechanistic Studies of Molecular Interactions (non-human, non-clinical)

Understanding how this compound and its analogues interact with molecular targets in non-human systems provides insight into their biological roles and mechanisms of action.

In various non-human systems, particularly insects, this compound is a key intermediate derived from plant-based pyrrolizidine alkaloids (PAs). Many insects that sequester PAs for defense or pheromone production first hydrolyze the plant-derived esters to yield the necine base, which is often retronecine (B1221780) (the unsaturated precursor to this compound). researchgate.net This necine base then binds to specific insect enzymes (esterases/transferases) that re-esterify it with insect-derived necic acids. researchgate.net This enzymatic binding and transformation is a critical molecular interaction. The process highlights a specific molecular targeting system within insects where the alcohol function of the necine base is recognized for esterification. While direct binding studies on this compound itself are specific to the system being studied, the well-documented esterification of its precursor, retronecine, serves as a model for how this class of molecules interacts with enzymatic targets in insects. researchgate.net

The metabolism of PAs in insects is a well-documented biological pathway where this compound's precursor, retronecine, plays a central role. Lepidopteran species, such as arctiid moths, ingest plant PAs and hydrolyze them into retronecine. researchgate.net This retronecine is then esterified with insect-specific 2-hydroxy acids to form "insect-PAs." researchgate.net These insect-PAs are often precursors for pheromones, such as hydroxydanaidal. researchgate.net

A proposed biosynthetic pathway to hydroxydanaidal in the arctiine moth Creatonotos transiens shows a mandatory requirement for these insect-PAs as intermediates. researchgate.net The insects store the alkaloids as N-oxides, and the larvae and pupae can N-oxidize any tertiary PA. researchgate.net This metabolic processing, involving hydrolysis, re-esterification, and oxidation, demonstrates a complex biological pathway in which the this compound structural motif is a key player.

Table 2: Simplified Pathway of Pyrrolizidine Alkaloid Metabolism in Certain Insects

| Step | Process | Substrate | Key Enzyme Type (Hypothesized) | Product |

|---|---|---|---|---|

| 1 | Ingestion & Hydrolysis | Plant Pyrrolizidine Alkaloid Ester | Esterase | Retronecine (precursor to this compound) + Plant Necic Acid |

| 2 | Re-esterification | Retronecine + Insect-derived Acid | Transferase | "Insect-PA" (e.g., Callimorphine) |

| 3 | Pheromone Synthesis | "Insect-PA" | Oxidase | Pheromone (e.g., Hydroxydanaidal) |

Structure-Reactivity Relationships in Chemical Transformations

The relationship between the structure of this compound and its chemical reactivity is governed by its constituent functional groups and stereochemistry. fiveable.me The molecule contains a bicyclic pyrrolizidine core, a primary hydroxyl group at C-8, a secondary hydroxyl group at C-7, and a tertiary amine.

The reactivity of the hydroxyl groups is typical for alcohols, allowing for transformations such as esterification and etherification. The tertiary amine provides basic properties and can be oxidized to an N-oxide, a common metabolic transformation. researchgate.net The stereochemical arrangement of these groups influences their accessibility and reactivity.

Computational studies on the closely related retronecine have been used to rationalize its mass spectrum fragmentation patterns. researchgate.net Such studies, using density functional theory (DFT), show how the molecule breaks apart upon ionization, a process dictated by its inherent structure and bond energies. researchgate.net A key finding for retronecine is a dissociation process involving the aromatization of the five-membered ring into a six-membered ring compound. researchgate.net Similar principles of fragmentation and rearrangement would apply to this compound, demonstrating a direct link between its structure and its behavior in chemical transformations like mass spectrometry. The relative stability of carbocation intermediates and the influence of adjacent functional groups are key factors in these transformations. fiveable.meuniversiteitleiden.nl

Influence of Stereochemistry on Reaction Outcomes

The spatial arrangement of atoms, or stereochemistry, within the this compound molecule and its precursors plays a pivotal role in dictating the outcomes of chemical reactions. This is particularly evident in synthetic routes where the formation of new stereocenters is required. The inherent chirality of the starting materials and the steric and electronic nature of the reagents and catalysts guide the reaction towards the preferential formation of one diastereomer over another, a phenomenon known as diastereoselectivity. numberanalytics.com

In the synthesis of pyrrolizidine alkaloids, a class of compounds to which this compound belongs, controlling the stereochemistry is crucial for obtaining the desired biologically active isomer. For instance, in the synthesis of loline (B1675033) alkaloids, which share the 1-aminopyrrolizidine core, the stereochemical outcome of key steps is carefully controlled. acs.org The conjugate addition of a chiral lithium amide to an unsaturated ester, followed by enolate oxidation, establishes the critical stereocenters at C(7) and C(7a) of the pyrrolizidine ring system. acs.org The choice of the specific enantiomer of the chiral auxiliary, such as (S)-N-benzyl-N-(α-methylbenzyl)amide, directly influences the stereochemistry of the resulting α-hydroxy-β-amino ester, which is a key intermediate. acs.org

Furthermore, the stereoselective synthesis of related necine bases like synthanecine A highlights the importance of the starting material's absolute configuration. core.ac.uk Syntheses commencing from chiral pool starting materials such as (S)-malic acid or D-aspartic acid aim to transfer the existing chirality through the reaction sequence to the final product. core.ac.uk The transition state geometry is a determining factor in these transformations. For example, in reactions involving cyclic transition states, steric interactions, such as 1,3-diaxial interactions, can disfavor one pathway, leading to the selective formation of a specific isomer. core.ac.ukmsu.edu

The following table summarizes examples of stereochemical influence in the synthesis of this compound and related alkaloids:

| Reaction Type | Starting Material/Reagent | Key Intermediate/Product | Stereochemical Outcome | Reference(s) |

| Asymmetric Mannich-type Reaction | N-tert-butylsulfinylimine (SS)-21 | α-amino-β-hydroxy ester | Formation of the correct C(1)-C(7a) relative configuration for loline alkaloids. | acs.org |

| Conjugate Addition | Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | α-hydroxy-β-amino ester (11) | Diastereoselective formation of C(7) and C(7a) stereocenters. | acs.org |

| Aza-Cope Rearrangement-Mannich Cyclization | Amino alcohol (12) and acetaldehyde | Pyrrolidine derivative | Formation of five-membered nitrogen heterocycles with controlled stereochemistry. | emich.edu |

| Reduction of Cyclic Ketones | Chiral reducing agents | Diastereomeric alcohols | Preferential formation of one alcohol diastereomer based on the approach of the hydride reagent. | msu.edu |

Study of Reaction Intermediates and Transition States

The transformation of reactants to products in the synthesis of this compound and its derivatives proceeds through a series of high-energy, transient structures known as transition states, and may involve the formation of short-lived, but discrete, molecular entities called reaction intermediates. lumenlearning.com The study of these fleeting species is fundamental to understanding reaction mechanisms, rationalizing product distributions, and optimizing reaction conditions. numberanalytics.com Due to their transient nature, direct experimental observation of transition states and many intermediates is often challenging, making computational chemistry an indispensable tool in this field. lumenlearning.comresearchgate.net

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model the potential energy surface of a reaction. researchgate.netrsc.orgnih.gov This allows for the characterization of the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org By calculating the energy barriers (activation energies) associated with different possible pathways, chemists can predict which reaction route is kinetically favored. nih.gov

For example, in reactions common to alkaloid synthesis, such as nucleophilic substitutions, additions, and rearrangements, various types of intermediates can be formed:

Carbocations: Positively charged carbon species that are often planar, allowing for nucleophilic attack from either face, which can lead to racemization if not controlled. lumenlearning.com

Carbanions: Negatively charged carbon species, such as enolates, whose geometry and counter-ion association influence the stereochemistry of subsequent alkylation or aldol (B89426) reactions.

Radicals: Species with unpaired electrons that are intermediates in certain bond-forming or cleavage reactions.

A computational study of an enzyme-catalyzed reaction, for instance, might involve creating a model of the enzyme's active site containing the substrate. rsc.org The calculations would then trace the reaction path, identifying the transition state for the key bond-forming or bond-breaking step. Such studies can reveal how specific amino acid residues stabilize the transition state, thereby explaining the enzyme's catalytic power and stereospecificity. rsc.org In the context of this compound synthesis, a proposed transition state for a key cyclization step can be modeled to understand how substituents on the reacting partners lead to the observed diastereoselectivity. whiterose.ac.uk For instance, the analysis of a proposed transition state in a tandem aza-Cope rearrangement-Mannich cyclization can explain the stereochemical outcome of the resulting pyrrolizidine structure. emich.edu

The table below outlines common approaches and findings in the study of reaction intermediates and transition states relevant to organic synthesis.

| Subject of Study | Computational Method | Key Findings/Insights |

| Reaction Mechanism and Stereospecificity | Quantum Mechanical Cluster Approach (DFT) | Identification of stationary points (reactants, intermediates, transition states, products); elucidation of the stepwise mechanism; rationalization of enzyme stereospecificity through transition state stabilization. rsc.org |

| Reaction Kinetics and Potential Energy Surfaces | CCSD(T)//B3LYP | Determination of the most favorable reaction channel by comparing the activation barriers of different pathways (e.g., on singlet vs. triplet surfaces); calculation of reaction rate constants. nih.gov |

| Uncatalyzed Reaction Mechanism | DFT with Intrinsic Reaction Coordinate (IRC) analysis | Postulation of a multi-step reaction mechanism involving monomer formation, polymerization, and cyclization; theoretical support for the proposed transition states. researchgate.net |

| Tandem Cyclization Reactions | N/A (Proposed Transition State Models) | Rationalization of diastereoselectivity in the formation of cyclic systems by analyzing steric and electronic interactions in plausible transition state geometries. emich.eduwhiterose.ac.uk |

Advanced Analytical Methodologies for Retronecanol Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of Retronecanol analysis, leveraging the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from other components. nih.gov The choice of technique depends on the sample complexity, the required sensitivity, and the analytical goal, whether it be qualitative screening or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound and its parent alkaloids. wjpmr.com Method development is a systematic process focused on optimizing separation parameters to achieve the desired resolution, sensitivity, and analysis time. thermofisher.comyoutube.com

For this compound and other PAs, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov In this mode, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.govshimadzu.com The development of an effective HPLC method involves several key steps:

Column Selection : C18 columns are widely used due to their hydrophobicity, which provides good retention for many PAs. nih.gov Shorter columns (10-15 cm) with smaller particle sizes (3 or 5 µm) are often preferred to shorten run times while maintaining high efficiency. pharmtech.com

Mobile Phase Optimization : The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov To improve peak shape and resolution for basic compounds like this compound, additives such as formic acid or ammonium (B1175870) formate (B1220265) are often incorporated into the mobile phase. shimadzu.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed for complex samples containing multiple PAs with a wide range of polarities. pharmtech.com

Detector Selection : A Diode Array Detector (DAD) or a simple UV detector is commonly used, as the pyrrolizidine (B1209537) structure absorbs UV light, typically around 220 nm. nih.gov

The goal of method development is to find the optimal balance of these parameters to ensure that this compound is well-separated from interfering compounds in the sample matrix.

Table 1: Typical HPLC Method Parameters for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3 µm) | Provides hydrophobic interaction for retaining PAs. |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | Aqueous component of the mobile phase; additives improve peak shape. |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic modifier to elute compounds from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Flow Rate | 0.3 - 1.5 mL/min | Controls the speed of the separation. |

| Column Temperature | 30 - 40 °C | Affects viscosity and can improve peak shape and resolution. |

| Detection | UV/DAD at ~220 nm | Detects the pyrrolizidine structure. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. researchgate.net this compound, with its polar hydroxyl groups, is not inherently volatile enough for direct GC analysis. researchgate.net Therefore, a crucial step in GC analysis is derivatization, a chemical reaction that modifies the analyte to increase its volatility and thermal stability. researchgate.net

The most common derivatization strategy for compounds with active hydrogen atoms (like the hydroxyl groups in this compound) is silylation . researchgate.net This process involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net The resulting TMS-derivatives of this compound are significantly more volatile and less polar, making them suitable for GC separation.

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column, typically one with a non-polar stationary phase. The separation is based on the boiling points and interactions of the derivatives with the stationary phase.

Table 2: GC Derivatization and Analysis Workflow for this compound

| Step | Procedure | Reagent/Condition | Purpose |

|---|---|---|---|

| 1. Derivatization | Silylation | BSTFA with catalyst (e.g., TMCS) in a solvent like pyridine (B92270) or acetonitrile. | To convert polar -OH groups into non-polar, volatile -O-TMS groups. |

| 2. Injection | Split/Splitless Inlet | Inlet temperature ~250 °C | To vaporize the derivatized sample without decomposition. |

| 3. Separation | Capillary Column | e.g., DB-5MS (5% Phenyl Polysiloxane) | To separate the derivatized this compound from other volatile components. |

| 4. Detection | Flame Ionization Detector (FID) | High temperature | Provides a sensitive, universal detection method for organic compounds. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the initial screening of plant extracts for the presence of this compound and other alkaloids. scirp.org It can also be adapted for preparative purposes to isolate small quantities of the compound for further analysis. researchgate.net

In a typical TLC analysis, the stationary phase is a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. A small spot of the sample extract is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs based on the differential affinity of the compounds for the stationary and mobile phases.

After development, the plate is removed and dried. Because alkaloids are often colorless, a visualization reagent is required. A common choice for alkaloids is Dragendorff's reagent, which produces orange or reddish-brown spots in their presence. The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 3: Example TLC System for this compound Screening | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica Gel 60 F254 TLC plates | Standard adsorbent for separating moderately polar compounds. | | Mobile Phase | Chloroform (B151607) : Methanol : Ammonia (e.g., 85:14:1 v/v) | A common solvent system for separating alkaloids. | | Application | 5-10 µL of extract solution | Applied as a small spot or band. | | Development | Ascending, in a saturated chamber | To a distance of ~8-10 cm. | | Visualization | Dragendorff's Reagent Spray | Produces characteristic orange/red spots for alkaloids. |

Hyphenated Techniques in this compound Analysis

To achieve higher sensitivity and specificity, chromatographic techniques are often coupled directly with powerful detection methods, particularly mass spectrometry. These "hyphenated" techniques provide both separation and structural information in a single analysis.

Coupling chromatography with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of this compound in complex samples such as herbal products, honey, or animal feed. nih.govshimadzu.com

HPLC-MS (or LC-MS) has become the gold standard for the analysis of PAs. nih.gov It combines the excellent separation capabilities of HPLC for non-volatile compounds with the high sensitivity and specificity of mass spectrometry. nih.gov LC-MS does not typically require derivatization, simplifying sample preparation. thermofisher.com After separation on the HPLC column, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique that generates protonated molecules [M+H]⁺ of the analytes, which are then detected by the mass analyzer. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and enhanced selectivity by monitoring specific fragmentation patterns of the parent ion. shimadzu.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of derivatized, volatile samples. journalirjpac.com It offers very high chromatographic resolution. nih.gov After separation by the GC column, the TMS-derivatives of this compound enter the mass spectrometer. Electron Ionization (EI) is typically used, which imparts high energy to the molecules, causing predictable and reproducible fragmentation. thermofisher.com The resulting mass spectrum serves as a chemical "fingerprint" that can be compared against spectral libraries for confident identification. journalirjpac.com

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The biological activity of chiral compounds can differ significantly between enantiomers. Therefore, analytical methods that can distinguish between these forms are highly valuable.

LC-MS-CD is a powerful, albeit specialized, hyphenated technique that couples liquid chromatography and mass spectrometry with Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited only by chiral molecules.

While direct application of LC-MS-CD to this compound is not widely reported in the literature, the technique is well-suited for such an analysis. The workflow would involve:

Chiral Separation : An initial separation of the this compound enantiomers using a chiral HPLC column.

Chiroptical Detection : The column eluent passes through a CD detector, which records a CD spectrum for each eluting enantiomer, providing information about its absolute configuration.

Mass Spectrometric Detection : The eluent then flows into the mass spectrometer, which confirms the molecular weight of the eluting compound, ensuring that the CD signal corresponds to this compound.

This combination allows for the unambiguous identification and stereochemical characterization of this compound enantiomers within a complex mixture, a capability that is crucial for advanced toxicological and metabolic studies. mtu.edu

Quantitative Determination Methodologies (for research purity, yield, etc.)

The accurate quantification of this compound is essential for determining the purity of research-grade samples, calculating reaction yields, and ensuring the reliability of experimental outcomes. To this end, several advanced analytical methodologies are employed, primarily leveraging chromatographic and spectroscopic techniques.

Spectrophotometric and Chromatographic Quantitation